REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:7][OH:8])([CH2:5][OH:6])[CH2:3][OH:4].[CH2:9]([OH:11])C>C(=O)(OCC)OCC>[OH:4][CH2:3][C:2]1([CH2:7][OH:8])[CH2:5][O:6][C:9](=[O:11])[NH:1]1
|
Name
|
|
Quantity
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51.37 g
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Type
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reactant
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Smiles
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NC(CO)(CO)CO
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Name
|
|
Quantity
|
55 mL
|
Type
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solvent
|
Smiles
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C(OCC)(OCC)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was collected in a Dean-Stark trap
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Type
|
CUSTOM
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Details
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the resulting thick, clear syrup was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCC1(NC(OC1)=O)CO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |